molecular formula C10H16N2O3S B1623272 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid CAS No. 21788-37-4

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

Cat. No.: B1623272
CAS No.: 21788-37-4
M. Wt: 244.31 g/mol
InChI Key: YBJHBAHKTGYVGT-ZXFLCMHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as biotin and derivatives . These are organic compounds containing a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring .


Molecular Structure Analysis

The molecular formula of this compound is C10H16N2O3S . It has an average mass of 244.311 Da and a monoisotopic mass of 244.088165 Da . It has 3 defined stereocentres .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 573.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It has an enthalpy of vaporization of 93.9±6.0 kJ/mol and a flash point of 300.7±25.9 °C . The compound has a molar refractivity of 60.9±0.3 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Inhibitors of Nitric Oxide Synthases

Compounds related to 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid have been explored for their inhibitory effects on nitric oxide synthases (NOS). The design of 2-amino-5-azolylpentanoic acids, derived from modifications of this compound, has led to potent inhibitors against various NOS isoforms. These inhibitors show promise in studying and potentially treating conditions associated with excessive nitric oxide production (Ulhaq et al., 1998).

Antibacterial Bioactivity

Another research application involves the synthesis of compounds from 5-(2-Oxo-hexahydro-thieno[3,4-d]imidazol-6-yl)-pentanoic acid derivatives, showcasing significant antibacterial bioactivity. This highlights the potential of such compounds in developing new antibacterial agents with a unique mechanism of action (Liang et al., 2016).

Advanced Glycation End-Products (AGEs)

Compounds structurally related to this compound have been studied for their role in the formation of advanced glycation end-products (AGEs). These studies are crucial for understanding the biochemical pathways involved in chronic diseases such as diabetes and neurodegenerative disorders (Nemet et al., 2006).

Lipoic Acid Research

Lipoic acid, a compound with similar reactive functional groups, has been extensively studied for its antioxidant properties, showing potential in treating oxidative stress-related conditions. This research underscores the importance of thiol and disulfide-containing compounds in biomedical research and their therapeutic applications (Navari-Izzo et al., 2002).

Mechanism of Action

Biochemical Pathways:

L-Biotin is essential for maintaining normal human metabolism, cytothesis, and neurological health. It contributes to processes like carbohydrate metabolism, fatty acid synthesis, and amino acid catabolism. Additionally, it supports immune functions, antibody production, and macrophage activity .

Pharmacokinetics:

Action Environment:

Environmental factors, such as diet and gut microbiota, influence biotin availability. While most microorganisms and plants can synthesize biotin, humans and mammals primarily obtain it from food and intestinal microbiota .

Biochemical Analysis

Biochemical Properties

L-Biotin acts as a coenzyme in several enzymatic reactions. One of its key functions is enabling carboxylation reactions, which involve the addition of a carboxyl group to a substrate . It is a coenzyme for five carboxylase enzymes, which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis .

Cellular Effects

L-Biotin is involved in a wide range of metabolic processes, both in humans and in other organisms, primarily related to the utilization of fats, carbohydrates, and amino acids . It plays a role in chromatin stability and gene expression . Biotin deficiency during pregnancy leads to embryonic growth retardation, congenital malformation, and death .

Molecular Mechanism

L-Biotin serves as a carbon dioxide carrier in carboxylation reactions . It attaches to constituent enzymes through an amide linkage between the carboxyl group of the valeric acid side chain and the ε-amine of a specific lysine in the biotin carrier protein .

Temporal Effects in Laboratory Settings

The effects of L-Biotin can change over time in laboratory settings. For example, the effect of different concentrations of biotin was tested on TSH, prolactin, ferritin, CK-MB, troponin I, hCG, LH, FSH, cortisol and anti-HAV antibody (IgG and IgM) immunoassays .

Dosage Effects in Animal Models

The effects of L-Biotin vary with different dosages in animal models. For instance, the only known supplemental dose of biotin that has been tested orally in humans — for the purposes of enhancing the quality of brittle nails — is 2.5mg taken once daily over six months .

Metabolic Pathways

L-Biotin is involved in several metabolic pathways. It is a coenzyme for five carboxylase enzymes, which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis .

Transport and Distribution

L-Biotin is transported and distributed within cells and tissues. The transport of biotin into cells involves a specialized, Na1-dependent, carrier-mediated mechanism .

Subcellular Localization

Proximity-dependent biotinylation techniques such as BioID provide an alternative approach to define the composition of cellular compartments in living cells .

Properties

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJHBAHKTGYVGT-ZXFLCMHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415688
Record name AC1NST2B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21788-37-4
Record name AC1NST2B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Reactant of Route 3
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Reactant of Route 4
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Reactant of Route 5
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Reactant of Route 6
Reactant of Route 6
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Customer
Q & A

A: L-Biotin exhibits high binding affinity to streptavidin, a protein with exceptional affinity for its natural ligand, D-Biotin. This interaction is highly specific and characterized by a very low dissociation constant. []

A: Utilizing L-Biotin with its specific binding partner, mirror-image streptavidin, effectively circumvents interference from endogenous D-Biotin in biological samples, such as serum. This is particularly crucial in techniques like ELISA and affinity measurements using Biacore systems, where D-Biotin interference can significantly impact results. []

A: The high specificity of mirror-image streptavidin for L-Biotin makes this system a potential alternative to the traditional streptavidin-D-Biotin system for in vivo applications, where interference from endogenous D-Biotin could be problematic. []

A: Research suggests that oral administration of L-Biotin can differentially influence the mRNA expression of avidin and AVR2 in the oviduct of broiler hens, particularly in low-fertility lines. This effect may be linked to the affinity of biotin for avidin and its analogs. []

ANone: The molecular formula of L-Biotin is C10H16N2O3S, and its molecular weight is 244.31 g/mol.

A: The "L" designation in L-Biotin denotes its specific stereochemistry, which is the mirror image of the naturally occurring D-Biotin. This difference in spatial arrangement is crucial for its selective binding to mirror-image streptavidin, as the natural streptavidin exhibits negligible binding to L-Biotin. []

A: Researchers utilized techniques like Surface Plasmon Resonance (SPR) with a Biacore system and Enzyme-Linked Immunosorbent Assay (ELISA) to demonstrate the specific and high-affinity binding of mirror-image streptavidin to L-Biotin. These in vitro methods provide valuable insights into the binding characteristics of this novel complex. []

A: In a study involving broiler hens, oral administration of L-Biotin led to an increase in egg production. Interestingly, the low-fertility hen line showed an improvement in fertility rate, while the high-fertility line did not. This suggests a potential role for L-Biotin in modulating reproductive functions, with varying effects depending on the inherent fertility of the hens. []

A: Researchers employed a combination of techniques, including Size Exclusion Chromatography (SEC), Circular Dichroism (CD) spectroscopy, and heat denaturation experiments, to characterize the synthesized mirror-image streptavidin. These techniques confirmed the successful formation of a higher-order structure comparable in stability to natural streptavidin. []

A: The development of the L-Biotin - mirror-image streptavidin system represents a significant advancement with broad cross-disciplinary implications. This novel system holds promise in various fields, including biochemistry, immunology, and diagnostics, by providing a means to circumvent the limitations associated with endogenous D-Biotin interference. []

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